3-(4-Fluorofenil)tiofeno

Descripción general

Descripción

“3-(4-Fluorophenyl)thiophene” is a chemical compound that is part of the thiophene family . Thiophenes are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis .

Synthesis Analysis

The synthesis of “3-(4-Fluorophenyl)thiophene” has been achieved by a coupling reaction of 3-bromothiophene and 4-fluorophenylmagnesium bromide in THF using NiCl2 (diphenylphosphino propane) as a catalyst .Molecular Structure Analysis

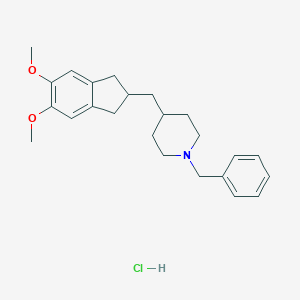

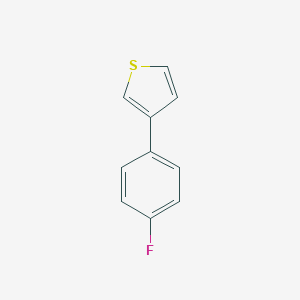

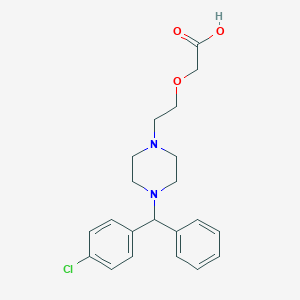

The molecular structure of “3-(4-Fluorophenyl)thiophene” is C10H7FS . The compound is part of the thiophene family, which are five-membered heterocycles .Chemical Reactions Analysis

The chlorination and regeneration of poly(3-(4-fluorophenyl)thiophene) (PFPT) thin films have been investigated using cyclic voltammetry, energy dispersive analysis by X-ray, and X-ray photoelectron spectroscopy . A complete substitution of all 4-thiophene positions of the electrodeposited polymer is achieved by electrochemical oxidation in the presence of chloride ions .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(4-Fluorophenyl)thiophene” can be analyzed using various techniques such as cyclic voltammetry, energy dispersive analysis by X-ray, and X-ray photoelectron spectroscopy .Aplicaciones Científicas De Investigación

Síntesis Electroquímica de Copolímeros

3-(4-Fluorofenil)tiofeno (FPT) se puede copolímerizar electroquímicamente con 3,4-etilendioxitiofeno (EDOT) para formar un copolímero . Esta copolímerización se logra en acetonitrilo que contiene 0.1 M tetrafluoroborato de tetrabutilamonio como electrolito de soporte mediante la oxidación anódica directa de las mezclas de monómeros en electrodos de platino o acero inoxidable . El copolímero resultante tiene las ventajas tanto de poli(this compound) (PFPT) como de poli(3,4-etilendioxitiofeno) (PEDOT), como buen comportamiento electroquímico, alta conductividad y excelente estabilidad ambiental .

Espectroscopia Vibracional y Parámetros de RMN

Se han realizado cálculos de química cuántica para calcular las geometrías optimizadas, las frecuencias vibracionales y las cargas de Mulliken a los niveles B3LYP/6-31G (d) y B3LYP/6-311++G (d,p) para this compound (FPT) en el estado fundamental . Además, el 13C y 1H RMN se calculan mediante los métodos B3LYP/6-311++G (d,p) y B3LYP/6-311++G (2d,2p) .

Propiedades Electrónicas

Las propiedades electrónicas de this compound se han investigado utilizando el método de la teoría funcional de la densidad dependiente del tiempo (TD-DFT) al nivel de teoría B3LYP/6-311++G (d,p)//TD-B3LYP/6-311++G (d,p) . Se discute la influencia de los grupos sustituidos en el átomo C9 .

Aplicaciones en Supercondensadores

Poli(this compound) tiene aplicaciones potenciales en supercondensadores de tipo III con mejor rendimiento tanto de dopaje p como de dopaje n .

Aplicaciones en Transistores de Efecto de Campo Orgánicos (OFET)

Las propiedades electrónicas exhibidas por los derivados del tiofeno y del politiofeno los han hecho importantes en los transistores de efecto de campo orgánicos (OFET) .

Aplicaciones en Diodos Emisores de Luz Orgánicos (OLED)

<a data-citationid="b3fcd8b0-0aaf-ebb7-6655-215c5b554bfe-32-group" h="ID=SERP

Mecanismo De Acción

Target of Action

3-(4-Fluorophenyl)thiophene (FPT) is a compound that has been studied for its electrochemical properties .

Mode of Action

The mode of action of FPT involves its interaction with other compounds during the process of copolymerization . For instance, FPT can be electrochemically copolymerized with 3,4-ethylenedioxythiophene (EDOT) in acetonitrile containing 0.1 M tetrabutylammonium tetrafluoroborate as a supporting electrolyte . This process is achieved by direct anodic oxidation of the monomer mixtures on platinum or stainless steel electrodes .

Biochemical Pathways

The copolymerization of fpt and edot results in a material that possesses the advantages of both poly(3-(4-fluorophenyl)thiophene) (pfpt) and poly(3,4-ethylenedioxythiophene) (pedot), such as good electrochemical behaviors, high conductivity, and excellent ambient stability .

Result of Action

The result of FPT’s action is the formation of a copolymer with desirable properties such as good electrochemical behaviors, high conductivity, and excellent ambient stability . These properties make the resulting copolymer a potentially useful material in various applications, including the development of type III supercapacitors .

Action Environment

The action of FPT can be influenced by various environmental factors. For instance, the copolymerization of FPT and EDOT is carried out in acetonitrile, a polar aprotic solvent . The presence of a supporting electrolyte, tetrabutylammonium tetrafluoroborate, also plays a crucial role in the process . Furthermore, the type of electrode used (platinum or stainless steel) can influence the outcome of the copolymerization process .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-(4-fluorophenyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FS/c11-10-3-1-8(2-4-10)9-5-6-12-7-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUOUBJDINSHIPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

153312-51-7 | |

| Record name | Thiophene, 3-(4-fluorophenyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153312-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70428358 | |

| Record name | 3-(4-fluorophenyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

119492-73-8 | |

| Record name | 3-(4-fluorophenyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 3-(4-Fluorophenyl)thiophene (FPT) suitable for electrochemical applications?

A1: FPT exhibits several properties that make it attractive for electrochemical applications:

- Reversible Redox Behavior: FPT can be both oxidized (p-doped) and reduced (n-doped) reversibly, a crucial characteristic for charge storage devices like supercapacitors. []

- High Charge Density: FPT exhibits the ability to be doped to high charge densities, contributing to increased energy storage capacity. []

- Electrochemical Polymerization: FPT can be readily electropolymerized, forming conductive polymer films on various substrates. This process is essential for creating functional electrodes. [, , , ]

Q2: How does the fluorine atom in FPT influence its electrochemical properties?

A: While the fluorine atom doesn't directly participate in resonance with the thiophene backbone, it significantly impacts FPT's n-doping ability. This enhanced n-doping is attributed to potential electron-withdrawing effects from the fluorine atom, facilitating electron transfer reactions from the polymer backbone. []

Q3: What are the advantages of using 3-(4-Fluorophenyl)thiophene in supercapacitors compared to other conducting polymers like polythiophene or poly(3-methylthiophene)?

A3: Compared to other common conducting polymers, FPT offers some distinct advantages for supercapacitor applications:

- Enhanced n-Doping: FPT displays superior n-doping capabilities compared to polythiophene or poly(3-methylthiophene), leading to higher charge storage capacity. []

- Wider Potential Window: The improved n-doping in FPT enables its use in a wider electrochemical potential window, contributing to higher energy densities in supercapacitors. [, , ]

Q4: How does the choice of electrolyte affect the electrochemical performance of Poly(3-(4-Fluorophenyl)thiophene) (PFPT)?

A4: The electrolyte plays a crucial role in the performance of PFPT-based electrochemical devices:

- Anion Size and Doping: Larger anions like trifluoromethanesulfonate (CF3SO3-) facilitate n-doping in PFPT compared to smaller anions like tetrafluoroborate (BF4-). [, , , ]

- Ionic Conductivity: Electrolytes with high ionic conductivity, such as those based on acetonitrile, improve the rate capabilities and power densities of PFPT-based devices. [, ]

Q5: What strategies can improve the performance of PFPT in electrochemical capacitors?

A5: Researchers have explored various approaches to enhance the performance of PFPT in supercapacitors:

- Morphology Control: Fabricating PFPT with high surface area morphologies, such as porous structures or nanofibers, can enhance ion transport and charge storage. [, , ]

- Composite Formation: Combining PFPT with other materials like carbon nanotubes or metal oxides can improve conductivity, stability, and overall performance. [, , ]

- Electrolyte Optimization: Using electrolytes with high ionic conductivity and suitable anion size can significantly impact the doping/dedoping processes and overall device performance. [, , , ]

Q6: What are the limitations of using PFPT in electrochemical applications?

A6: Despite its advantages, PFPT has some limitations:

- Stability Issues: PFPT can exhibit degradation upon extended cycling, especially at high potentials, which can limit its long-term performance. [, ]

Q7: Has PFPT been used in any prototype electrochemical devices?

A: Yes, researchers have successfully fabricated prototype supercapacitor cells using PFPT as the active electrode material. These prototypes demonstrate the potential of PFPT for high-performance energy storage applications. []

Q8: What analytical techniques are used to characterize PFPT and its electrochemical properties?

A8: Several techniques are employed to study PFPT:

- Electrochemical Methods: Cyclic voltammetry (CV) is extensively used to assess the redox behavior, charge storage capacity, and cycling stability of PFPT films. [, , , , ]

- Spectroscopic Techniques: Fourier-transform infrared spectroscopy (FTIR) helps analyze the chemical structure and doping-induced changes in PFPT. [, , ] UV-Vis spectroscopy provides insights into the electronic properties and bandgap of the polymer. []

- Microscopy: Scanning electron microscopy (SEM) is used to visualize the morphology and surface features of PFPT films. [, , , , ]

- Elemental Analysis: Techniques like X-ray photoelectron spectroscopy (XPS) provide information about the elemental composition and doping-induced changes in PFPT. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

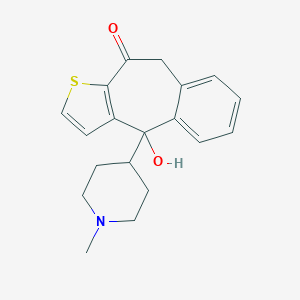

![2-(1-Methylpiperidin-4-ylidene)-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-9-one](/img/structure/B192784.png)

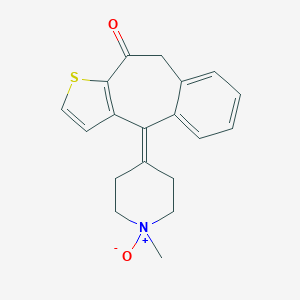

![10-Methoxy-4-(1-methylpiperidin-4-yl)-4h-benzo[4,5]cyclohepta[1,2-b]thiophene-4-ol](/img/structure/B192789.png)